molecular formula C14H13NO2 B1346508 N-(2-Naphthyl)-3-oxobutanamide CAS No. 42414-19-7

N-(2-Naphthyl)-3-oxobutanamide

Cat. No.: B1346508
CAS No.: 42414-19-7
M. Wt: 227.26 g/mol
InChI Key: SJZXYYGWOBQVKI-UHFFFAOYSA-N
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Description

N-(2-Naphthyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Naphthyl-based compounds are known to interact with various proteins and enzymes, influencing their function . The specific targets of N-(2-Naphthyl)-3-oxobutanamide would depend on its chemical structure and the biological context in which it is introduced.

Mode of Action

Naphthyl-based compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function . The specific interactions of this compound with its targets would be determined by its chemical structure and the nature of its targets.

Biochemical Pathways

Naphthyl-based compounds are known to influence various biochemical pathways, depending on their specific targets . The effects of this compound on biochemical pathways would be determined by its specific targets and their roles in these pathways.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy

Result of Action

The effects of a compound at the molecular and cellular level are determined by its interactions with its targets and the resulting changes in biochemical pathways

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules These factors can affect the compound’s interactions with its targets, its pharmacokinetic properties, and its overall therapeutic efficacy

Biochemical Analysis

Biochemical Properties

N-(2-Naphthyl)-3-oxobutanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase results in the hydrolysis of the compound, releasing 2-naphthol, which can be detected via fluorescence analysis . This interaction highlights the compound’s potential as a substrate in enzymatic reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with α-glucosidase results in enzyme inhibition, which can alter carbohydrate metabolism . Additionally, this compound can bind to other proteins, affecting their function and stability.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can affect the levels of metabolites in carbohydrate metabolism by inhibiting α-glucosidase . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function.

Properties

IUPAC Name

N-naphthalen-2-yl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)8-14(17)15-13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9H,8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZXYYGWOBQVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304483
Record name N-(2-Naphthyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42414-19-7
Record name MLS000756355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Naphthyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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